molecular formula C15H14N2OS B2431750 N-benzyl-5-methoxy-1,3-benzothiazol-2-amine CAS No. 878061-41-7

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2431750
CAS No.: 878061-41-7
M. Wt: 270.35
InChI Key: ZEIIQWUVDVGXOK-UHFFFAOYSA-N
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Description

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Comparison with Similar Compounds

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which can enhance its biological activity and chemical reactivity.

Biological Activity

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H14N2OSC_{15}H_{14}N_2OS and a molecular weight of approximately 270.35 g/mol. Its structure includes a benzothiazole core with a methoxy group and a benzyl substituent, which significantly influences its biological properties.

The primary mechanism of action for this compound involves its role as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is crucial in various cellular processes, including cell proliferation and survival, particularly in cancer cells exhibiting overactive STAT3 signaling.

Key Biochemical Pathways

  • Interleukin-6 (IL-6)/JAK/STAT3 Pathway : The compound inhibits this pathway, leading to reduced proliferation of cancer cells such as DU145 (prostate cancer) and MDA-MB-231 (breast cancer) cells.

Biological Activities

This compound has demonstrated several notable biological activities:

  • Anticancer Activity :
    • Exhibits anti-proliferative effects against various cancer cell lines.
    • Inhibits the growth of cells with hyperactive STAT3 signaling.
  • Antimicrobial Properties :
    • Potential applications in medicinal chemistry for developing new antimicrobial agents.
    • Demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
  • Local Anesthetic Effects :
    • Similar to other benzothiazole derivatives, it has shown potential local anesthetic properties.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObservations
AnticancerDU145, MDA-MB-231Significant reduction in cell proliferation
AntimicrobialStaphylococcus aureus, E. coliEffective against both strains
Local AnestheticN/AComparable effects to established local anesthetics

Case Study: Anticancer Efficacy

In a study examining the effects of this compound on breast cancer cell lines (MDA-MB-231), researchers found that treatment led to a significant decrease in cell viability. The mechanism was attributed to the inhibition of the STAT3 pathway, which is often upregulated in aggressive cancers. This study suggests that targeting STAT3 could be a viable strategy for developing new anticancer therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed when administered.
  • Distribution : Exhibits good tissue penetration due to its lipophilic nature.
  • Metabolism : Undergoes metabolic transformations that may enhance or reduce its biological activity.

Properties

IUPAC Name

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-18-12-7-8-14-13(9-12)17-15(19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIIQWUVDVGXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325508
Record name N-benzyl-5-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878061-41-7
Record name N-benzyl-5-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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